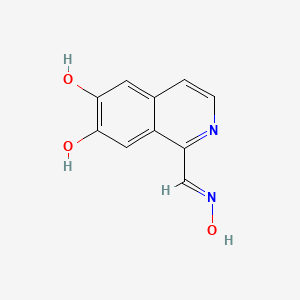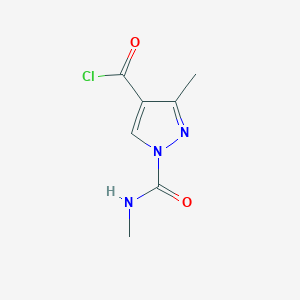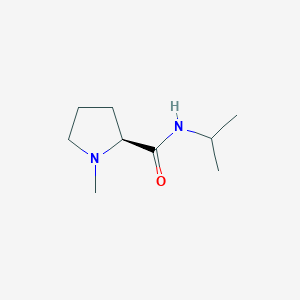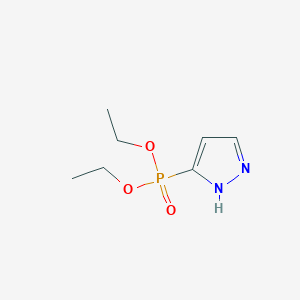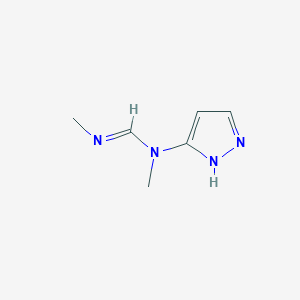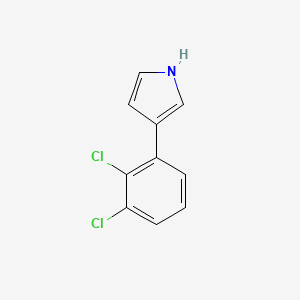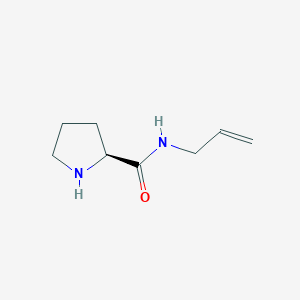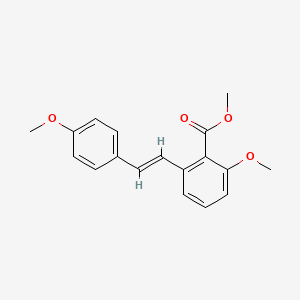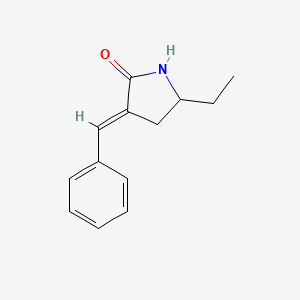
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It features a benzylidene group attached to the third carbon of a pyrrolidinone ring, with an ethyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Benzylidene-5-ethylpyrrolidin-2-one typically involves the condensation of 5-ethylpyrrolidin-2-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted pyrrolidinones.
科学的研究の応用
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (E)-3-Benzylidene-5-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
類似化合物との比較
Similar Compounds
3-Benzylidene-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Benzylidene-5-phenylpyrrolidin-2-one: Features a phenyl group at the fifth position.
3-Benzylidene-5-isopropylpyrrolidin-2-one: Contains an isopropyl group at the fifth position.
Uniqueness
(E)-3-Benzylidene-5-ethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the fifth position provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
(3E)-3-benzylidene-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO/c1-2-12-9-11(13(15)14-12)8-10-6-4-3-5-7-10/h3-8,12H,2,9H2,1H3,(H,14,15)/b11-8+ |
InChIキー |
CUIZRSINZMRCDH-DHZHZOJOSA-N |
異性体SMILES |
CCC1C/C(=C\C2=CC=CC=C2)/C(=O)N1 |
正規SMILES |
CCC1CC(=CC2=CC=CC=C2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
